(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide
Description
This compound is a structurally complex nucleoside analogue featuring a modified oxolane (tetrahydrofuran) core with dihydroxy and hydroxymethyl substituents. Attached to this sugar moiety is a 1,3-diazinan-2,4-dione ring, a six-membered uracil derivative, and an (E)-configured enamide group linked to a hexyl chain terminated by a trifluoroacetyl-protected amine. The trifluoroacetyl group enhances metabolic stability and lipophilicity, while the enamide may facilitate conjugation or interaction with biological targets .
Properties
Molecular Formula |
C20H29F3N4O8 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |
InChI |
InChI=1S/C20H29F3N4O8/c21-20(22,23)18(33)25-8-4-2-1-3-7-24-13(29)6-5-11-9-27(19(34)26-16(11)32)17-15(31)14(30)12(10-28)35-17/h5-6,11-12,14-15,17,28,30-31H,1-4,7-10H2,(H,24,29)(H,25,33)(H,26,32,34)/b6-5+/t11?,12-,14-,15-,17-/m1/s1 |
InChI Key |
SOYQIKGLQJYAAA-QBOXYDGTSA-N |
Isomeric SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
The compound known as (E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of molecules known for their diverse biological activities. Its structure includes:
- Functional Groups : Hydroxy groups (-OH), amide linkages (-CONH), and dioxo functionalities.
- Molecular Formula : C33H44N4O17
- Molecular Weight : 712.7 g/mol
- CAS Number : 136997-64-3
Antimicrobial Properties
Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. For example:
- Mechanism of Action : The presence of hydroxymethyl and dioxo groups enhances the binding affinity to bacterial enzymes and disrupts cell wall synthesis.
- Case Study : A study demonstrated that derivatives of this compound inhibited the growth of various pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .
Anticancer Activity
The compound has shown promise in cancer research:
- In Vitro Studies : Cell line assays revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance, a derivative exhibited IC50 values of around 25 µM against breast cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 35 |
Quorum Sensing Inhibition
Recent studies have highlighted the compound's ability to inhibit quorum sensing in bacteria:
- Mechanism : It interferes with the signaling pathways that regulate biofilm formation and virulence in pathogenic bacteria.
| Bacterial Species | Inhibition (%) |
|---|---|
| Pseudomonas aeruginosa | 70 |
| Streptococcus mutans | 60 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
- Absorption : High bioavailability due to favorable solubility characteristics.
- Distribution : Predominantly distributed in liver and kidneys.
- Metabolism : Primarily metabolized by hepatic enzymes with a half-life of approximately 4 hours.
- Toxicity Studies : Acute toxicity tests indicate a high safety margin with no observed adverse effects at therapeutic doses.
Computational Studies
Molecular docking studies have been employed to predict interactions with target proteins:
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison
Q & A
Q. Basic Research Focus
- NMR : HSQC and NOESY to confirm spatial arrangement of the oxolane and diazinane rings .
- HPLC : Chiral stationary phases (e.g., Chiralpak IG-3) with polar organic mode (acetonitrile/methanol) resolve enantiomers (R > 1.5) .
Advanced Insight : Synchrotron X-ray crystallography provides angstrom-level resolution of the trifluoroacetyl-hexyl chain conformation, critical for structure-activity relationship (SAR) studies .
How can Design of Experiments (DoE) optimize the enamide coupling reaction?
Advanced Research Focus
A 3-factor Box-Behnken DoE evaluates:
- Molar ratio (1.0–1.5 eq. acylating agent),
- Temperature (−10°C to 25°C),
- Catalyst loading (5–15 mol% HATU).
Response surface modeling identifies optimal conditions (1.2 eq., 5°C, 10 mol% HATU), achieving 92% yield vs. 68% in unoptimized runs .
What role do non-covalent interactions play in biological activity, and how are they studied?
Advanced Research Focus
The oxolane’s hydroxyl groups form hydrogen bonds with target enzymes (e.g., glycosidases), while the trifluoroacetyl group enhances lipophilicity for membrane penetration. Methods:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy () and entropy () .
- Molecular Dynamics (MD) : Simulates water-mediated hydrogen bonds between the diazinane ring and catalytic residues (e.g., Asp214 in β-glucosidase) .
How to resolve contradictions in activity data across biological assays?
Advanced Research Focus
Discrepancies arise from assay-specific conditions (pH, cofactors). Mitigation strategies:
- Meta-analysis : Normalize data using Z-score transformations across 3+ independent assays .
- Orthogonal assays : Compare enzymatic inhibition (IC) with cellular uptake (LC-MS quantification of intracellular concentration) .
What computational strategies predict binding affinity with target enzymes?
Q. Advanced Research Focus
- Docking : AutoDock Vina screens pose clusters of the oxolane moiety in glycan-binding pockets (RMSD < 2.0 Å) .
- Free Energy Perturbation (FEP) : Calculates for trifluoroacetyl modifications, correlating with experimental IC (R = 0.89) .
Best practices for stabilizing the trifluoroacetyl group during synthesis?
Q. Basic Research Focus
- Protection : Use tert-butyloxycarbonyl (Boc) groups for amine intermediates to prevent nucleophilic attack .
- Solvent selection : Avoid protic solvents (e.g., water, ethanol); opt for dichloromethane (DCM) or THF .
How to determine the optimal solvent system for glycosylation?
Advanced Research Focus
A DoE screening 12 solvents (e.g., DMF, DMSO, acetonitrile) identifies DMF:THF (3:1 v/v) as optimal, balancing oxolane activation (via BF·OEt) and solubility (>50 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
